1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, chlorinated and methoxylated phenyl groups, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenylamine and 2-methoxy-5-methylphenylamine. These amines undergo acylation reactions with appropriate acyl chlorides to form intermediate amides. The pyrrolidine ring is then introduced through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-2-methylphenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 1-(5-chloro-2-methylphenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 1-(5-chloro-2-methylphenyl)-3-(5-methyl-2-(4-methylphenylazo)phenyl)urea
Uniqueness
1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H21ClN2O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-12-4-7-18(26-3)17(8-12)22-20(25)14-9-19(24)23(11-14)15-6-5-13(2)16(21)10-15/h4-8,10,14H,9,11H2,1-3H3,(H,22,25) |
InChI Key |
VKKYZPJLWXCQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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